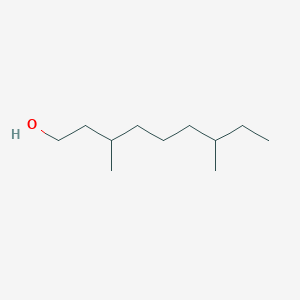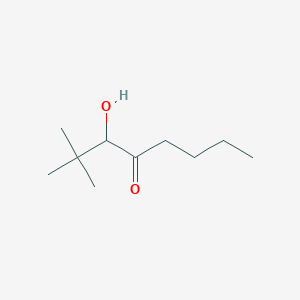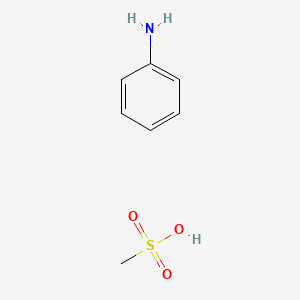
d-Cp-Aafg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “d-Cp-Aafg” is a synthetic chemical known for its unique properties and applications in various fields It is a derivative of diphenylcyclopropenone, which is commonly used in dermatology for treating conditions like alopecia areata
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “d-Cp-Aafg” involves several steps, starting with the preparation of diphenylcyclopropenone. The compound is typically synthesized through a reaction involving benzene and chloroform in the presence of a strong base like sodium hydroxide. The reaction conditions include maintaining a temperature of around 50-60°C and using a solvent such as acetone .
Industrial Production Methods
Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
“d-Cp-Aafg” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature
Major Products Formed
The major products formed from these reactions include various derivatives of “this compound” with altered functional groups, which can be used for further chemical modifications and applications .
Applications De Recherche Scientifique
“d-Cp-Aafg” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in studies related to cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and autoimmune disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of “d-Cp-Aafg” involves its interaction with specific molecular targets and pathways. The compound is known to induce contact dermatitis by stimulating the immune system. This involves the activation of white blood cells and the release of inflammatory mediators, which help in redirecting autoimmune attacks away from hair follicles, thereby promoting hair regrowth in conditions like alopecia areata .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylcyclopropenone: A closely related compound used in dermatology.
Diphencyprone: Another derivative with similar applications in treating skin conditions
Uniqueness
“d-Cp-Aafg” stands out due to its enhanced stability and efficacy in inducing immune responses compared to its analogs. Its unique chemical structure allows for more efficient interaction with molecular targets, making it a valuable compound in both research and therapeutic applications .
Propriétés
| 80229-05-6 | |
Formule moléculaire |
C34H36N9O11P |
Poids moléculaire |
777.7 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-[8-[acetyl(9H-fluoren-2-yl)amino]-2-amino-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C34H36N9O11P/c1-16(45)42(19-6-7-21-18(11-19)10-17-4-2-3-5-20(17)21)33-38-29-30(39-32(36)40-31(29)47)43(33)28-12-22(46)25(53-28)15-51-55(49,50)54-23-13-27(52-24(23)14-44)41-9-8-26(35)37-34(41)48/h2-9,11,22-25,27-28,44,46H,10,12-15H2,1H3,(H,49,50)(H2,35,37,48)(H3,36,39,40,47)/t22-,23?,24+,25+,27+,28+/m0/s1 |
Clé InChI |
GWVYGPHXCWUVKU-OFWHLMCXSA-N |
SMILES isomérique |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)COP(=O)(O)OC7C[C@@H](O[C@@H]7CO)N8C=CC(=NC8=O)N)O)N=C(NC5=O)N |
SMILES canonique |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)OC7CC(OC7CO)N8C=CC(=NC8=O)N)O)N=C(NC5=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)

